REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].[F:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[C:12]([N:15]1[CH2:23][CH2:22][CH:18]([C:19](Cl)=[O:20])[CH2:17][CH2:16]1)(=[O:14])[CH3:13]>>[C:12]([N:15]1[CH2:16][CH2:17][CH:18]([C:19](=[O:20])[C:9]2[CH:10]=[CH:11][C:6]([F:5])=[CH:7][CH:8]=2)[CH2:22][CH2:23]1)(=[O:14])[CH3:13] |f:0.1.2.3|
|
Name
|
|
Quantity
|
0.7 mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=CC=CC=C1
|
Name
|
|
Quantity
|
0.37 mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1CCC(C(=O)Cl)CC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 93 g
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for one hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
The mixture was poured onto ice
|
Type
|
CUSTOM
|
Details
|
the two layers separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted twice with chloroform
|
Type
|
ADDITION
|
Details
|
the chloroform extracts were added to the organic layer
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic solution was dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)N1CCC(CC1)C(C1=CC=C(C=C1)F)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |